molecular formula C22H25N3O B5809286 (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B5809286
M. Wt: 347.5 g/mol
InChI Key: QPWUNKPFJXJZRT-XMHGGMMESA-N
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Description

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and properties. This compound features a cyano group, a diethylamino group, and a dimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 3,5-dimethylaniline in the presence of a base, followed by the addition of a cyano group through a Knoevenagel condensation reaction. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the diethylamino group suggests possible applications in the development of pharmaceuticals targeting neurological pathways.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to absorb light at specific wavelengths makes it valuable in the creation of colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the diethylamino group can interact with neurotransmitter receptors, modulating their function and leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.

    2,5-Dichloroaniline: Another aniline derivative with chlorine substitutions.

    2,6-Dichloroaniline: Similar structure with chlorine atoms at different positions.

Uniqueness

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of the cyano group, diethylamino group, and dimethylphenyl group in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-5-25(6-2)21-9-7-18(8-10-21)14-19(15-23)22(26)24-20-12-16(3)11-17(4)13-20/h7-14H,5-6H2,1-4H3,(H,24,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWUNKPFJXJZRT-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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